molecular formula C14H25NO3 B3167406 Tert-butyl 2-butyl-4-oxopiperidine-1-carboxylate CAS No. 919119-03-2

Tert-butyl 2-butyl-4-oxopiperidine-1-carboxylate

Cat. No.: B3167406
CAS No.: 919119-03-2
M. Wt: 255.35 g/mol
InChI Key: VCIAOUHISLYQEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

tert-butyl 2-butyl-4-oxopiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO3/c1-5-6-7-11-10-12(16)8-9-15(11)13(17)18-14(2,3)4/h11H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCIAOUHISLYQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CC(=O)CCN1C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60727089
Record name tert-Butyl 2-butyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919119-03-2
Record name tert-Butyl 2-butyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60727089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-butyl-4-oxopiperidine-1-carboxylate typically involves the reaction of 4-piperidone with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-butyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2-butyl-4-oxopiperidine-1-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-butyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .

Comparison with Similar Compounds

Chemical Identity

  • IUPAC Name : tert-Butyl 2-butyl-4-oxopiperidine-1-carboxylate
  • CAS Registry Number: Not explicitly provided in evidence, but referenced under product code HR227630 .
  • Molecular Formula: C₁₄H₂₅NO₃
  • Molecular Weight : 255.36 g/mol .

Structural Features
This compound belongs to the piperidine carboxylate family, characterized by a six-membered piperidine ring with a 4-oxo (keto) group at position 4 and a butyl substituent at position 2. The tert-butoxycarbonyl (Boc) group at the 1-position serves as a protective moiety for amines, widely utilized in pharmaceutical and organic synthesis to enhance solubility and stability during reactions .

Applications
Primarily used as a pharmaceutical intermediate, its Boc group facilitates controlled deprotection in multistep syntheses, particularly in drug discovery pipelines. Specific applications in medicinal chemistry are inferred from analogous piperidine derivatives cited in patents (e.g., EP 3,590,938 B1) .

Comparison with Similar Compounds

The following table compares This compound with structurally related piperidine and pyrrolidine derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound HR227630 C₁₄H₂₅NO₃ 255.36 2-butyl, 4-oxo, Boc-protected Pharmaceutical intermediate; amine protection in synthesis .
tert-Butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate Not reported C₁₂H₂₀ClNO₃ 261.75 4-(chloro-oxoethyl), Boc-protected Intermediate in organolithium reactions (e.g., sec-butyllithium activation) .
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate 1186654-76-1 C₁₇H₂₅NO₄ 307.4 3-hydroxymethyl, 4-methoxyphenyl, Boc Research chemical; no known hazards reported .
tert-Butyl 4-({[6-(dibenzylamino)-5-nitropyrimidin-4-yl]amino}methyl)piperidine-1-carboxylate Not reported C₃₀H₃₈N₆O₄ 546.67 4-(nitropyrimidinyl-aminomethyl), Boc Intermediate in kinase inhibitor synthesis .

Key Observations

Chloro-oxoethyl derivatives (e.g., from ) exhibit higher electrophilicity, enabling nucleophilic substitutions in synthetic pathways .

Protective Group Utility :

  • All compounds share the Boc group, which improves solubility in organic solvents (e.g., THF, dichloromethane) and enables selective deprotection under acidic conditions .

Safety and Handling: The pyrrolidine derivative (CAS 1186654-76-1) is noted as non-hazardous , whereas tert-butyl alcohol (a simpler analog) poses flammability and toxicity risks (flash point: 11°C, IDLH: 1,600 ppm) . This highlights the need for tailored safety protocols for complex Boc-protected analogs.

Research Findings

  • Synthetic Utility: Boc-protected piperidines are pivotal in multistep syntheses. For example, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate (from ) reacts with nitro-pyrimidinyl amines to form kinase inhibitor precursors .

Biological Activity

Tert-butyl 2-butyl-4-oxopiperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a piperidine ring with a tert-butyl ester and a ketone functional group, which contribute to its reactivity and biological interactions.

  • Molecular Formula : C₁₃H₂₃NO₃
  • Molecular Weight : 227.33 g/mol
  • Structure : The compound features a chiral center, making it relevant for asymmetric synthesis applications.

Biological Activity

Research indicates that piperidine derivatives, including this compound, exhibit various biological activities, particularly in cancer research.

Anticancer Properties

Studies have shown that compounds similar to this compound can inhibit cancer cell growth. For example, related piperidine derivatives have demonstrated IC₅₀ values ranging from 25 to 440 nM against different cancer cell lines, indicating significant antiproliferative effects .

Table 1: Comparison of Biological Activity of Piperidine Derivatives

Compound NameIC₅₀ Value (nM)Target Cell LinesMechanism of Action
Compound A25HeLaTubulin polymerization inhibition
Compound B440L1210Induction of apoptosis
This compoundTBDTBDTBD

The biological activity of these compounds often involves the inhibition of tubulin polymerization, which is critical for cancer cell proliferation. By binding to the colchicine site on tubulin, these compounds disrupt the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. Preliminary data suggest that this compound may be a substrate for P-glycoprotein but does not inhibit major cytochrome P450 enzymes (CYPs), indicating a favorable profile for drug development .

Table 2: Pharmacokinetic Properties

PropertyValue
BBB PermeabilityYes
P-gp SubstrateNo
CYP InhibitionNone
Log P (octanol-water)1.48

Case Studies

In vitro studies have been conducted using human peripheral blood mononuclear cells (PBMCs) to assess the selectivity of related compounds for cancer cells. These studies indicated that certain derivatives did not significantly affect the viability of normal cells while effectively targeting cancerous ones, suggesting a potential therapeutic window for clinical applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 2-butyl-4-oxopiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2-butyl-4-oxopiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.